molecular formula C25H25BrN2O6S B6118258 ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate

ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate

Cat. No.: B6118258
M. Wt: 561.4 g/mol
InChI Key: LVSYBFYBYCKMPF-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a sulfonylated aniline derivative, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the sulfonylated aniline derivative: This step involves the reaction of 4-bromoaniline with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated aniline.

    Coupling with ethoxyaniline: The sulfonylated aniline is then coupled with ethoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride in the presence of a base to form the acetylated product.

    Esterification: Finally, the acetylated product is esterified with ethyl benzoate in the presence of a catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl and ethoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate can be compared with similar compounds, such as:

    Ethyl 2-[[(4-bromophenyl)sulfonyl]amino]benzoate: Similar structure but lacks the ethoxyaniline moiety.

    Ethyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate: Contains a methylglycyl group instead of the ethoxyaniline moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O6S/c1-3-33-22-13-11-21(12-14-22)28(35(31,32)23-15-7-19(26)8-16-23)17-24(29)27-20-9-5-18(6-10-20)25(30)34-4-2/h5-16H,3-4,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYBFYBYCKMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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